![molecular formula C12H10ClNO3S B2398065 Methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate CAS No. 339105-21-4](/img/structure/B2398065.png)

Methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

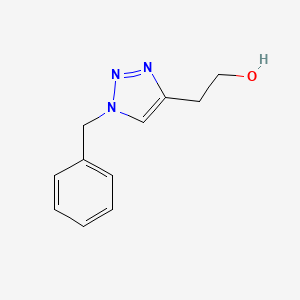

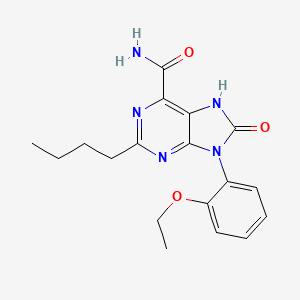

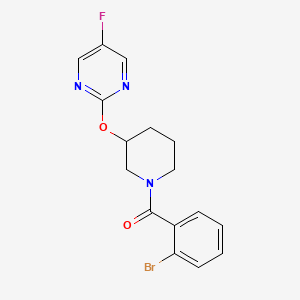

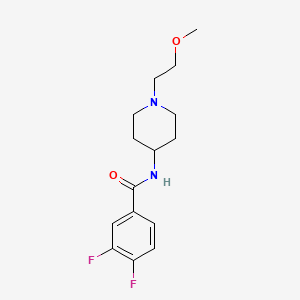

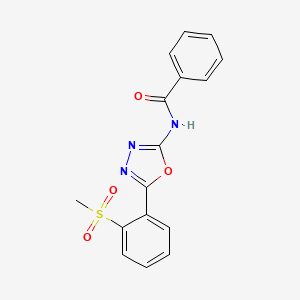

“Methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate” is a chemical compound with the CAS Number: 339105-21-4. It has a molecular weight of 284.74 . The IUPAC name for this compound is methyl 4- ( (2-chloro-1H-1lambda3-thiazol-5-yl)methoxy)benzoate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11ClNO3S/c1-16-11(15)8-2-4-9(5-3-8)17-7-10-6-14-12(13)18-10/h2-6,18H,7H2,1H3 . This code provides a specific representation of the molecular structure.Applications De Recherche Scientifique

Agrochemicals and Pesticides

Thiazole derivatives, including our compound, have gained attention in agrochemical research. Their pesticidal properties make them valuable for crop protection. Researchers explore their effectiveness against pests, fungi, and weeds. Further studies may focus on optimizing their activity while minimizing environmental impact .

Pharmaceuticals and Drug Design

Thiazoles play a crucial role in medicinal chemistry. Our compound’s structure suggests potential as a drug candidate. Researchers investigate its interactions with biological targets, such as enzymes or receptors. It may exhibit antimicrobial, antiviral, or anticancer properties. Rational modifications can enhance its efficacy and safety .

Antioxidant Activity

Thiazole-based compounds often possess antioxidant properties. Our compound’s methoxybenzenecarboxylate moiety could contribute to scavenging free radicals. Researchers study its ability to protect cells from oxidative stress, potentially aiding in disease prevention .

Anti-Inflammatory and Analgesic Effects

Certain thiazole derivatives exhibit anti-inflammatory and analgesic activities. Our compound’s unique substitution pattern may influence these effects. Researchers explore its potential as a novel pain-relieving agent, possibly targeting specific pathways .

Antifungal Properties

Thiazoles have demonstrated antifungal activity. Our compound’s chlorothiazole group could be relevant here. Researchers evaluate its efficacy against fungal pathogens, aiming for applications in agriculture, medicine, or industry .

Photographic Sensitizers

Historically, thiazoles were used in photographic processes. While digital photography has replaced traditional methods, researchers continue to explore novel sensitizers. Our compound’s thiazole ring might contribute to light sensitivity, making it an interesting candidate for further investigation .

Safety and Hazards

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to interact with various biological targets .

Mode of Action

Thiazole derivatives, in general, have diverse modes of action. For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biochemical pathways .

Result of Action

Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .

Propriétés

IUPAC Name |

methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S/c1-16-11(15)8-2-4-9(5-3-8)17-7-10-6-14-12(13)18-10/h2-6H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNQJFJYJBMIMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC2=CN=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2397983.png)

![Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2397984.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone](/img/structure/B2397985.png)

![4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2397990.png)

![1,7-dimethyl-8-(2-morpholinoethyl)-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397998.png)

![N-[2-(1H-imidazol-1-yl)phenyl]-N'-phenylurea](/img/structure/B2398001.png)

![3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2398003.png)

![5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B2398005.png)